N-[(furan-2-yl)methyl]-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
描述
N-[(furan-2-yl)methyl]-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine derivative characterized by:
- A 7-oxo-triazolo[4,5-d]pyrimidine core.
- A 3-methylphenyl substituent at position 3 of the triazole ring.
- An acetamide linker with a furan-2-ylmethyl group at the terminal nitrogen.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-12-4-2-5-13(8-12)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)19-9-14-6-3-7-27-14/h2-8,11H,9-10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURHTOZNYCNMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Substituent Variations in the Triazolopyrimidine Core
The target compound’s closest analogs differ in substituent patterns on the phenyl ring and acetamide moiety:
Key Observations :
- 3-Methylphenyl vs.
- Acetamide Variations : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic moiety, likely improving solubility in polar solvents compared to the purely aromatic N-methyl-N-phenyl group in CAS 893932-43-9 .
Critical Analysis of Substituent Effects
- Lipophilicity : Fluorophenyl (CAS 893932-43-9) > methylphenyl (target) > dimethylphenyl (CAS 888424-21-3 derivative) due to halogenation vs. alkylation .
- Solubility : The furan group in the target compound likely improves aqueous solubility compared to purely aromatic analogs, aiding bioavailability .
常见问题
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. A common approach includes:
- Step 1: Formation of the triazolopyrimidine core via cyclocondensation of substituted hydrazines with pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Step 3: Acetamide linkage formation through reaction with activated carboxylic acid derivatives in dichloromethane or THF at 0–25°C .
Critical Parameters:
- Temperature Control: Higher temperatures (>60°C) in Step 1 may lead to side reactions (e.g., ring-opening of the triazole moiety) .
- Solvent Choice: DMF enhances solubility of intermediates but may require rigorous purification to remove residual solvent traces .
- Yield Optimization: Yields range from 40–65% depending on stoichiometric ratios and catalyst selection (e.g., triethylamine vs. DMAP) .
Q. How can structural elucidation be performed to confirm the compound’s identity?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the triazolopyrimidine core .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and confirms the spatial arrangement of the 3-methylphenyl group .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods. The triazolopyrimidine core is known to interact with ATP-binding pockets .
- Cellular Viability Assays: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin reduction. IC50 values are compared to reference inhibitors (e.g., staurosporine) .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger to model interactions with kinases. The furan-2-ylmethyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
- MD Simulations: Run 100-ns trajectories to assess binding stability. Pay attention to conformational changes in the triazolopyrimidine core under physiological conditions .
- Free Energy Calculations (MM/PBSA): Quantify binding affinities and compare with experimental IC50 values to validate models .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Case Example: If one study reports potent EGFR inhibition (IC50 = 50 nM) while another shows no activity:
- Verify Assay Conditions: Check for differences in buffer pH, ATP concentrations, or enzyme isoforms used .
- Compound Purity: Reanalyze via HPLC to rule out degradation products (e.g., hydrolysis of the acetamide group) .
- Structural Analogues: Compare with derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify SAR trends .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Pro-drug Design: Modify the acetamide group to ester or carbamate derivatives to enhance oral bioavailability .
- Isotopic Labeling: Use deuterium at metabolically vulnerable sites (e.g., furan methyl group) to slow CYP450-mediated oxidation .
- Crystallographic Studies: Identify metabolic hotspots (e.g., triazole ring) and introduce steric hindrance via halogenation .
Notes on Contradictions and Limitations
- Synthetic Challenges: Conflicting reports on yields may stem from variations in starting material purity or solvent drying protocols .
- Biological Variability: Differences in cell line genetic backgrounds (e.g., MCF-7 vs. MDA-MB-231) can explain divergent cytotoxicity results .
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